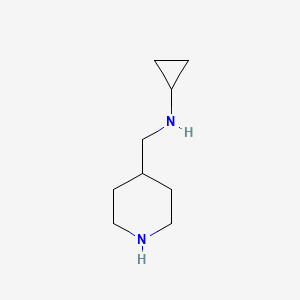

N-(Piperidin-4-ylmethyl)cyclopropanamine

Beschreibung

N-(Piperidin-4-ylmethyl)cyclopropanamine is a secondary amine featuring a piperidin-4-ylmethyl group attached to the nitrogen of cyclopropanamine. Piperidine derivatives are commonly explored for central nervous system (CNS) activity, sigma receptor modulation, or as synthetic precursors .

Eigenschaften

IUPAC Name |

N-(piperidin-4-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHOSENBUUWUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693575 | |

| Record name | N-[(Piperidin-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225472-72-9 | |

| Record name | N-[(Piperidin-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-ylmethyl)cyclopropanamine typically involves the reaction of piperidine with cyclopropanecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like methanol or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Piperidin-4-ylmethyl)cyclopropanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

N-(Piperidin-4-ylmethyl)cyclopropanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(Piperidin-4-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Molecular Properties

The table below highlights key structural differences and molecular characteristics of N-(Piperidin-4-ylmethyl)cyclopropanamine and related compounds:

Key Observations:

- Piperidine vs.

- Functional Groups : Nitro or methoxymethyl substituents (e.g., in ) introduce polarity, affecting solubility and metabolic stability.

Pharmacological Profiles

While direct pharmacological data for this compound is unavailable, related compounds suggest possible targets:

- Sigma Receptor Ligands : Piperidine-containing compounds like BD 1008 and BD 1047 () are sigma-1 receptor antagonists, implying the target compound may share similar interactions .

- Psychoactive Potential: Piperidine-carboxamide derivatives (e.g., N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide, ) are associated with CNS activity, suggesting structural motifs critical for neuropharmacology .

Biologische Aktivität

N-(Piperidin-4-ylmethyl)cyclopropanamine, also referred to as N-(4-Piperidylmethyl)cyclopropanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a cyclopropane moiety linked to a piperidine ring. The molecular formula is with a molecular weight of approximately 168.24 g/mol. The presence of both piperidine and cyclopropane groups suggests interactions with various biological targets, particularly neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Compounds with similar structures have been shown to interact with ion channels and other critical cellular pathways, leading to various pharmacological effects.

Potential Mechanisms Include:

- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may influence mood and cognitive functions.

- Ion Channel Interaction : Potential modulation of ion channels could affect neuronal excitability and synaptic transmission.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in disease progression, such as those linked to neurodegenerative disorders and cancers.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by targeting specific receptors or enzymes involved in tumor growth.

- Neuroprotective Effects : Its structural features may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Activity : Compounds structurally related to this compound have shown promise in reducing inflammation markers in vitro.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro assessments have revealed that this compound can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production in inflammatory models, suggesting potential applications in treating inflammatory conditions .

Structure–Activity Relationship (SAR)

Studies on related compounds have established a structure–activity relationship that highlights how modifications to the piperidine or cyclopropane moieties can enhance or diminish biological activity. For instance, altering substituents on the piperidine ring has been shown to affect receptor binding affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.